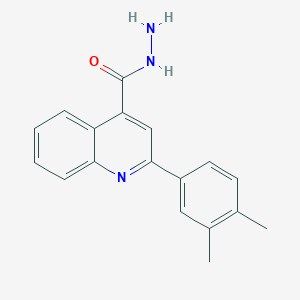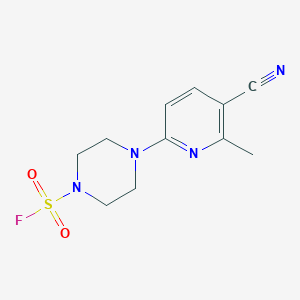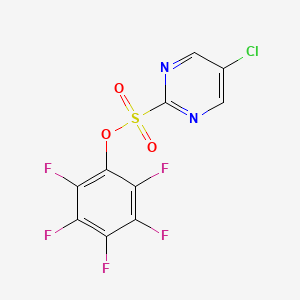
Pentafluorophenyl 5-chloropyrimidine-2-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentafluorophenyl 5-chloropyrimidine-2-sulfonate is a versatile chemical compound known for its unique reactivity and selectivity. It is widely used in various fields of scientific research and industrial applications due to its ability to form stable bonds with other molecules. The compound has a molecular weight of 360.64 g/mol and is characterized by the presence of both pentafluorophenyl and chloropyrimidine groups, which contribute to its distinct chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pentafluorophenyl 5-chloropyrimidine-2-sulfonate can be synthesized through several synthetic routes. One common method involves the reaction of pentafluorophenol with 5-chloropyrimidine-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography to obtain high-purity this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent composition. Advanced purification techniques, including distillation and crystallization, are employed to ensure the final product meets stringent quality standards .
Analyse Chemischer Reaktionen
Types of Reactions
Pentafluorophenyl 5-chloropyrimidine-2-sulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound readily reacts with nucleophiles such as amines, alcohols, and thiols, leading to the formation of corresponding sulfonate esters or amides.
Elimination-Addition: In the presence of strong bases, the compound can undergo elimination-addition reactions, resulting in the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Bases: Triethylamine, sodium hydroxide
Solvents: Dichloromethane, tetrahydrofuran
Temperature: Room temperature to moderate heating (25-60°C)
Major Products Formed
The major products formed from reactions involving this compound include sulfonate esters, amides, and other substituted derivatives. These products are often used as intermediates in the synthesis of more complex molecules .
Wissenschaftliche Forschungsanwendungen
Pentafluorophenyl 5-chloropyrimidine-2-sulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonate esters and amides.
Industry: Applied in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of pentafluorophenyl 5-chloropyrimidine-2-sulfonate involves its ability to act as an electrophile, reacting with nucleophiles to form stable covalent bonds. The pentafluorophenyl group enhances the compound’s reactivity by stabilizing the transition state and facilitating the formation of the desired products. The chloropyrimidine moiety further contributes to the compound’s reactivity and selectivity by providing additional sites for chemical modification .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentafluorophenyl Sulfonate Esters: These compounds share the pentafluorophenyl group and exhibit similar reactivity and selectivity in nucleophilic substitution reactions.
Chloropyrimidine Derivatives: Compounds containing the chloropyrimidine moiety also display comparable chemical properties and are used in similar applications.
Uniqueness
Pentafluorophenyl 5-chloropyrimidine-2-sulfonate is unique due to the combination of the pentafluorophenyl and chloropyrimidine groups, which confer distinct reactivity and selectivity. This makes it a valuable reagent in various synthetic and research applications, offering advantages over other similar compounds in terms of stability and ease of handling .
Eigenschaften
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 5-chloropyrimidine-2-sulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H2ClF5N2O3S/c11-3-1-17-10(18-2-3)22(19,20)21-9-7(15)5(13)4(12)6(14)8(9)16/h1-2H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKRJQLQPDOQCGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H2ClF5N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2474956.png)
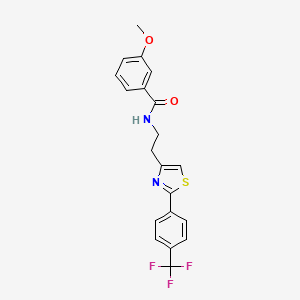
![6-[(2R)-1-hydroxy-3-methylbutan-2-yl]-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B2474959.png)
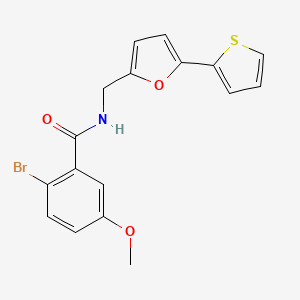
![6-(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one](/img/structure/B2474966.png)
![3-allyl-2-((2-(4-bromophenyl)-2-oxoethyl)thio)-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2474967.png)
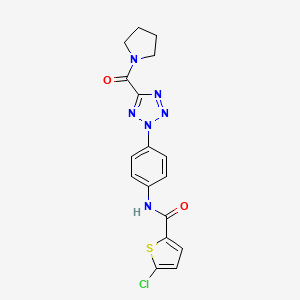
![6-(4-chlorobenzyl)-5-((2,5-dimethylbenzyl)thio)-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2474969.png)
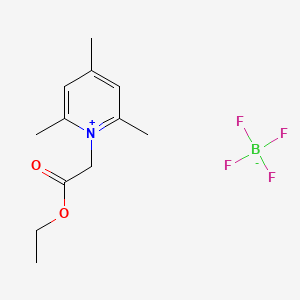
![(6,6-Difluorospiro[2.5]octan-1-yl)methanamine](/img/structure/B2474972.png)
![(Z)-1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B2474973.png)

